![molecular formula C24H32N4O5S B2749673 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)

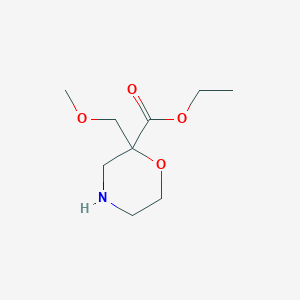

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

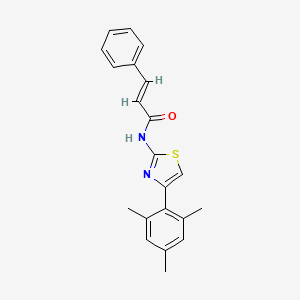

VH032-OH est un ligand fonctionnalisé de la protéine de von Hippel-Lindau (VHL), qui fait partie du complexe E3 ubiquitine ligase. Ce composé est largement utilisé dans le développement de chimères ciblant la protéolyse (PROTAC), qui sont des molécules bifonctionnelles conçues pour induire la dégradation des protéines cibles par le système ubiquitine-protéasome .

Mécanisme D'action

Target of Action

VH032-OH, also known as (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide or VH 032, phenol, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of VH032-OH is the VHL protein, which serves as the substrate recognition subunit of the multi-subunit Cullin-2 RING E3 ubiquitin ligase (CRL2 VHL) .

Mode of Action

VH032-OH interacts with its target, the VHL protein, by binding to it . This compound is commonly used as a precursor to a Proteolysis Targeting Chimera (PROTAC) that hijacks VHL as the E3 ubiquitin ligase component .

Biochemical Pathways

The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system . It recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .

Result of Action

The binding of VH032-OH to VHL leads to the recruitment of the ubiquitin-proteasome system, resulting in the ubiquitination and degradation of target proteins . This process can be used to selectively degrade disease-related proteins .

Action Environment

The design and optimization of protacs, which vh032-oh is used to create, often consider factors such as the cellular environment and stability of the compound .

Analyse Biochimique

Biochemical Properties

VH032-OH plays a significant role in biochemical reactions as it is a ligand for the von Hippel-Lindau (VHL) E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .

Cellular Effects

The cellular effects of VH032-OH are primarily related to its role as a VHL ligand. It has been reported that VH032-OH can increase the intracellular level of VHL . This occurs via protein stabilization of VHL isoforms and not via changes in transcript levels . Increased VHL levels upon VH298 treatment resulted in turn to reduced levels of HIF-1α protein .

Molecular Mechanism

The molecular mechanism of VH032-OH is closely tied to its function as a VHL ligand. The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VH032-OH, as a VHL ligand, can be connected to the ligand for protein by a linker to form PROTACs .

Metabolic Pathways

As a VHL ligand, it is likely involved in the ubiquitin-proteasome pathway

Transport and Distribution

As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system .

Subcellular Localization

As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system , which could potentially influence its localization within the cell.

Méthodes De Préparation

La synthèse de VH032-OH implique plusieurs étapes, notamment la protection des groupes fonctionnels, des réactions de couplage et des étapes de déprotection. Une voie de synthèse courante comprend l'utilisation de la N-Boc-L-4-hydroxyproline comme matière première. Les étapes clés impliquent:

- Protection du groupe hydroxyle.

- Couplage avec une amine benzylique.

- Arylation du cycle 4-méthylthiazole en utilisant des catalyseurs au palladium tels que Pd(OAc)2 ou Pd-PEPPSI-IPr.

- Déprotection des groupes amine et hydroxyle .

Les méthodes de production industrielle de VH032-OH ne sont pas largement documentées, mais la synthèse suit généralement des étapes similaires avec des optimisations pour le passage à l'échelle et l'amélioration du rendement.

Analyse Des Réactions Chimiques

VH032-OH subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes dans des conditions spécifiques.

Réduction: Le composé peut être réduit pour former des alcools ou des amines.

Applications de la recherche scientifique

VH032-OH est largement utilisé dans la recherche scientifique, en particulier dans le développement des PROTAC. Ces applications comprennent:

Chimie: Utilisé comme élément constitutif pour la synthèse des PROTAC qui ciblent des protéines spécifiques pour la dégradation.

Biologie: Utilisé dans des études pour comprendre les interactions protéine-protéine et le système ubiquitine-protéasome.

Médecine: Investigé pour des applications thérapeutiques potentielles dans le ciblage des protéines liées aux maladies pour la dégradation.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

VH032-OH fonctionne en se liant à la protéine VHL, qui fait partie du complexe E3 ubiquitine ligase. Cette liaison facilite le recrutement des protéines cibles vers le système ubiquitine-protéasome, conduisant à leur ubiquitination et à leur dégradation subséquente. Les cibles moléculaires et les voies impliquées comprennent la voie du facteur inductible par l'hypoxie (HIF), où VHL joue un rôle crucial dans la régulation de la stabilité des protéines HIF .

Applications De Recherche Scientifique

VH032-OH is extensively used in scientific research, particularly in the development of PROTACs. These applications include:

Chemistry: Used as a building block for synthesizing PROTACs that target specific proteins for degradation.

Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for potential therapeutic applications in targeting disease-related proteins for degradation.

Industry: Utilized in the development of new drugs and therapeutic agents

Comparaison Avec Des Composés Similaires

VH032-OH est comparé à d'autres ligands de VHL tels que VH032, VH101 et VH298. Ces composés partagent des structures similaires mais diffèrent par leurs affinités de liaison et leurs groupes fonctionnels. VH032-OH est unique en raison de son groupe hydroxyle terminal, qui permet une conjugaison rapide avec divers lieurs, ce qui en fait un élément constitutif polyvalent pour le développement de PROTAC .

Des composés similaires comprennent:

- VH032

- VH101

- VH298

Ces composés sont utilisés dans des applications similaires mais peuvent avoir des propriétés et des efficacités différentes dans le ciblage de protéines spécifiques .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVZPHLQIBKHX-LVCYWYKZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)

![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)

![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)

![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)

![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)

![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)